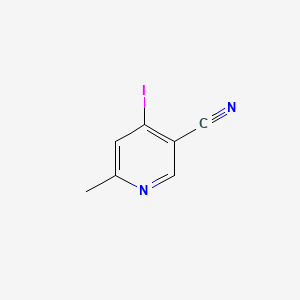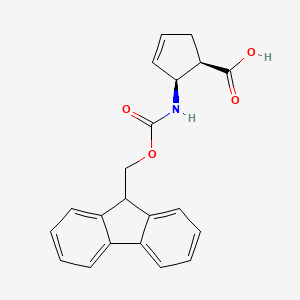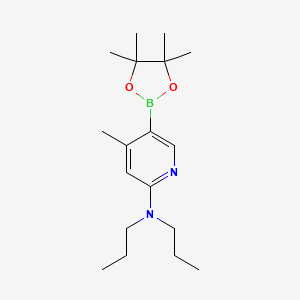
4-Iodo-6-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-6-methylnicotinonitrile is an organic compound with the molecular formula C7H5IN2 It is a derivative of nicotinonitrile, featuring an iodine atom at the 4-position and a methyl group at the 6-position on the pyridine ring
Aplicaciones Científicas De Investigación
4-Iodo-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It has been suggested that it may interact with enzymes such asAlcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biochemical processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .
Mode of Action
The exact mode of action of 4-Iodo-6-methylnicotinonitrile is not well understood. It is likely that the compound interacts with its target enzymes, leading to changes in their activity. This could result in alterations in the biochemical processes these enzymes are involved in .
Biochemical Pathways
Given its potential targets, it may influence pathways related to alcohol metabolism and mycocyclosin synthesis . The downstream effects of these alterations would depend on the specific pathway and the role of the affected enzyme within it.
Pharmacokinetics
These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .
Result of Action
Given its potential targets, it may influence the activity of certain enzymes, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylnicotinonitrile typically involves the iodination of 6-methylnicotinonitrile. One common method is the Sandmeyer reaction, where 6-methylnicotinonitrile is treated with iodine and a copper(I) catalyst under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize inexpensive raw materials and aim to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-6-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed:
- Substituted nicotinonitriles
- Biaryl compounds from coupling reactions
- Oxidized or reduced derivatives
Comparación Con Compuestos Similares
Nicotinonitrile: The parent compound, lacking the iodine and methyl substituents.
4-Bromo-6-methylnicotinonitrile: Similar structure with a bromine atom instead of iodine.
6-Methylnicotinonitrile: Lacks the iodine substituent.
Uniqueness: 4-Iodo-6-methylnicotinonitrile is unique due to the presence of both the iodine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The iodine atom, in particular, makes it a valuable intermediate for coupling reactions and other synthetic applications.
Propiedades
IUPAC Name |
4-iodo-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQOOWNBUXMCGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B596936.png)




![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)





